molecular formula C11H20O10 B1674640 Gaxilose CAS No. 14087-31-1

Gaxilose

Cat. No.: B1674640
CAS No.: 14087-31-1
M. Wt: 312.27 g/mol
InChI Key: BYZQBCIYLALLPA-NOPGXMAYSA-N
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Description

10-Hydroxydecanoic acid: . It is a naturally occurring compound found in royal jelly, a secretion produced by honeybees. This compound has garnered attention due to its various biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Hydroxydecanoic acid can be synthesized through the oxidation of decanoic acid using appropriate oxidizing agents. The reaction typically involves the use of hydrogen peroxide or potassium permanganate as oxidants under controlled conditions .

Industrial Production Methods: Industrial production of 10-Hydroxydecanoic acid often involves the extraction from royal jelly. The extraction process includes the use of solvents such as ethanol or methanol to isolate the compound from the jelly. The extracted compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 10-Hydroxydecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid).

    Polymerization: Catalysts such as Novozym 435.

Major Products:

Mechanism of Action

The mechanism of action of 10-Hydroxydecanoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

10-Hydroxydecanoic acid can be compared with other similar compounds such as:

Uniqueness:

Properties

CAS No.

14087-31-1

Molecular Formula

C11H20O10

Molecular Weight

312.27 g/mol

IUPAC Name

(2R,3R,4R)-2,3,5-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal

InChI

InChI=1S/C11H20O10/c12-1-4(15)7(16)5(2-13)20-11-10(19)9(18)8(17)6(3-14)21-11/h1,4-11,13-19H,2-3H2/t4-,5+,6+,7+,8-,9-,10+,11+/m0/s1

InChI Key

BYZQBCIYLALLPA-NOPGXMAYSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O)O

SMILES

C(C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O)O

Appearance

Solid powder

14087-31-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-O-galactopyranosylxylose
4-O-galactosyl-D-xylose
4-O-galactosylxylose
gaxilose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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